

Technical Support Center: PSI-353661 Mitochondrial Toxicity Assessment

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Compound of Interest		
Compound Name:	PSI-353661	
Cat. No.:	B12400249	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitochondrial toxicity assessment of **PSI-353661**.

Frequently Asked Questions (FAQs)

Q1: What is **PSI-353661** and what is its primary mechanism of action?

PSI-353661 is a phosphoramidate prodrug of β -D-2'-deoxy-2'- α -fluoro-2'- β -C-methylguanosine-5'-monophosphate.[1][2] It is designed to treat Hepatitis C Virus (HCV) infection.[3][4] Its mechanism of action involves intracellular metabolism to the active 5'-triphosphate form, PSI-352666.[1] This active metabolite acts as an alternative substrate inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1]

Q2: Does **PSI-353661** exhibit mitochondrial toxicity?

Based on preclinical studies, **PSI-353661** has not been found to exhibit measurable mitochondrial toxicity.[2][3][5] In studies where CEM and HepG2 cells were incubated with **PSI-353661** for 14 days, no significant impact on mitochondrial DNA (mtDNA) levels was observed at concentrations up to 100 μ M.[3] Furthermore, **PSI-353661** showed no toxicity towards bone marrow stem cells.[2][5]

Q3: Why is mitochondrial toxicity a concern for nucleoside analogs?



Mitochondrial toxicity is a significant concern for many nucleoside analogs used in antiviral and cancer therapies. [6][7] The primary mechanism often involves the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA). [7][8] Inhibition of Pol γ can lead to mtDNA depletion, impaired synthesis of proteins essential for the electron transport chain, and subsequent mitochondrial dysfunction. [7] Clinical manifestations of such toxicity can include myopathy, peripheral neuropathy, pancreatitis, and lactic acidosis. [6][7]

Q4: What are the key enzymes involved in the metabolic activation of **PSI-353661**?

The metabolic activation of **PSI-353661** to its active triphosphate form involves several key enzymes:

- Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These enzymes hydrolyze the carboxyl ester of PSI-353661.[2]
- Histidine triad nucleotide-binding protein 1 (Hint 1): This enzyme removes the amino acid moiety.[2]
- Adenosine deaminase-like protein 1 (ADAL1): This enzyme hydrolyzes the methoxyl group at the O(6)-position of the guanine base.[2]
- Guanylate kinase: This enzyme phosphorylates the resulting monophosphate to a diphosphate.[2]
- Nucleoside diphosphate kinase: This is the primary enzyme that phosphorylates the diphosphate to the active triphosphate, PSI-352666.[2]

Troubleshooting Guide

Scenario 1: Unexpected cytotoxicity observed in cells treated with PSI-353661.

- Possible Cause 1: Off-target effects unrelated to mitochondrial toxicity.
 - Troubleshooting Step: While preclinical data suggests a lack of mitochondrial toxicity, in vitro cytotoxicity can arise from various other mechanisms. It is important to perform a comprehensive cytotoxicity assessment using multiple assays that measure different



cellular health parameters (e.g., membrane integrity, caspase activation) to determine the nature of the cell death.

- Possible Cause 2: Issues with compound purity or formulation.
 - Troubleshooting Step: Verify the purity of the PSI-353661 compound. Impurities from synthesis could be responsible for the observed toxicity. Ensure that the vehicle used to dissolve the compound is not contributing to cytotoxicity by running a vehicle-only control.
- Possible Cause 3: Cell line specific effects.
 - Troubleshooting Step: The initial studies were conducted on CEM and HepG2 cells.[3] If you are using a different cell line, it may have a unique sensitivity profile. Consider testing the compound on the originally reported cell lines for comparison.

Scenario 2: Observing a decrease in mitochondrial function in a specific assay.

- Possible Cause 1: Assay artifact.
 - Troubleshooting Step: Some assay reagents can be sensitive to the chemical properties of the test compound. For example, compounds with inherent fluorescence might interfere with fluorescent-based assays. Run appropriate controls, including the compound in a cellfree assay system, to rule out direct interference with the assay components.
- Possible Cause 2: Indirect effects on mitochondrial function.
 - Troubleshooting Step: A compound can indirectly affect mitochondrial function without directly inhibiting a mitochondrial component. For instance, alterations in cellular metabolism or signaling pathways can have downstream consequences on mitochondria. Corroborate your findings using multiple, mechanistically distinct assays for mitochondrial function (e.g., oxygen consumption rate, mitochondrial membrane potential, and ATP production).

Data Presentation

Table 1: Summary of Preclinical Mitochondrial Toxicity Data for PSI-353661



Cell Line	Concentration	Incubation Time	Mitochondrial Toxicity (CC90)	Reference
CEM	Up to 100 μM	14 days	No measurable toxicity	[3]
HepG2	Up to 100 μM	14 days	No measurable toxicity	[3]

Experimental Protocols

1. Mitochondrial DNA (mtDNA) Quantification Assay

This protocol is based on the methodology described for assessing mitochondrial toxicity of nucleoside analogs.[3]

- Objective: To quantify the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) in cells treated with a test compound.
- Principle: A quantitative real-time PCR (qPCR) assay is used to amplify a target gene from the mitochondrial genome (e.g., COXII) and a target gene from the nuclear genome (e.g., rDNA). The ratio of mtDNA to nDNA is then calculated.
- · Methodology:
 - Cell Culture and Treatment: Plate cells (e.g., HepG2 or CEM) at an appropriate density and treat with various concentrations of PSI-353661 and a positive control known to induce mitochondrial toxicity (e.g., Zalcitabine). Include an untreated and a vehicle-only control. Incubate for the desired duration (e.g., 7-14 days), ensuring to split the cells as needed and maintain the compound concentration.
 - DNA Extraction: At the end of the treatment period, harvest the cells and extract total DNA using a commercially available DNA extraction kit.
 - qPCR: Perform qPCR using primers specific for a mitochondrial gene (e.g., human COXII)
 and a nuclear gene (e.g., human 18S rRNA).



o Data Analysis: Calculate the change in the cycle threshold (Δ Ct) between the mitochondrial and nuclear genes (Δ Ct = Ct_mtDNA - Ct_nDNA). Then, calculate the Δ Ct by comparing the Δ Ct of treated samples to the Δ Ct of untreated controls (Δ Δ Ct = Δ Ct_treated - Δ Ct_control). The relative mtDNA content can be expressed as 2^- Δ Ct.

2. Lactate Production Assay

This assay is a common method to assess for a shift towards anaerobic glycolysis, which can be indicative of mitochondrial dysfunction.[7][9]

- Objective: To measure the accumulation of lactate in the cell culture medium.
- Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be measured by its absorbance or through a coupled enzymatic reaction that produces a colored or fluorescent product.
- · Methodology:
 - Cell Culture and Treatment: Seed cells in a multi-well plate and treat with PSI-353661, a
 positive control, and relevant vehicle controls for the desired time period.
 - Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
 - Lactate Measurement: Perform the lactate assay on the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.
 - Data Analysis: Generate a standard curve using the provided lactate standards. Determine
 the lactate concentration in the samples from the standard curve. Normalize the lactate
 concentration to the cell number or total protein content.

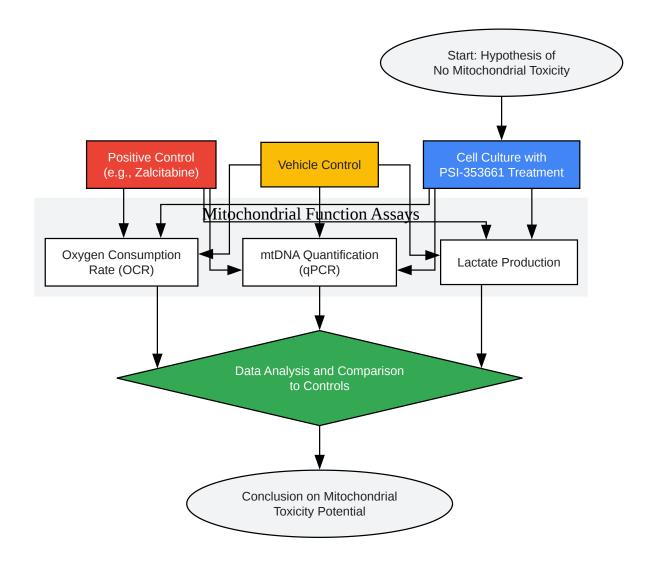
Visualizations





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Caption: Metabolic activation pathway of **PSI-353661** to its active triphosphate form.





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Caption: Experimental workflow for assessing the mitochondrial toxicity of **PSI-353661**.

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